molecular formula C9H15NO2S B14383953 N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide CAS No. 88152-47-0

N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide

Cat. No.: B14383953
CAS No.: 88152-47-0
M. Wt: 201.29 g/mol
InChI Key: KOXGFGXTNIOKNM-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a sulfanyl group and an enamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is unique due to its combination of a sulfanyl group and an enamide moiety, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

88152-47-0

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2,2-dimethyl-N-(3-sulfanylbut-2-enoyl)propanamide

InChI

InChI=1S/C9H15NO2S/c1-6(13)5-7(11)10-8(12)9(2,3)4/h5,13H,1-4H3,(H,10,11,12)

InChI Key

KOXGFGXTNIOKNM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC(=O)C(C)(C)C)S

Origin of Product

United States

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